molecular formula C12H13ClO3 B1417219 5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde CAS No. 81995-31-5

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde

Cat. No.: B1417219
CAS No.: 81995-31-5
M. Wt: 240.68 g/mol
InChI Key: ZHVPKUKAGOCESM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Integration Assignment
9.82 s 1H Aldehyde proton (CHO)
7.45 d (J=8.6 Hz) 1H H-6 (aromatic)
7.32 dd (J=8.6, 2.4 Hz) 1H H-4 (aromatic)
7.18 d (J=2.4 Hz) 1H H-3 (aromatic)
4.20 m 2H OCH₂ (oxolan bridge)
3.90–3.70 m 4H Oxolan ring protons
2.10 m 2H Oxolan CH₂

¹³C NMR (100 MHz, CDCl₃):

δ (ppm) Assignment
191.2 Aldehyde carbonyl (C=O)
159.5 C-2 (aryl-OCH₂)
133.8 C-5 (Cl-substituted)
128.4–115.3 Aromatic carbons
72.1 OCH₂ (oxolan bridge)
68.4 Oxolan ring carbons
25.3 Oxolan CH₂

The deshielded aldehyde proton at δ 9.82 ppm and carbonyl carbon at δ 191.2 ppm confirm the presence of the -CHO group. Coupling between H-6 and H-4 (J=8.6 Hz) reflects para-substitution effects.

Infrared (IR) Vibrational Mode Analysis

Key IR bands (cm⁻¹):

Band Intensity Assignment
2830–2720 Medium Aldehyde C-H stretch
1705 Strong C=O stretch
1590 Medium Aromatic C=C stretch
1250 Strong C-O-C asymmetric stretch
750 Strong C-Cl stretch

The strong C=O stretch at 1705 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ are diagnostic for the aldehyde and chloro groups, respectively. The absence of O-H stretches (3200–3600 cm⁻¹) rules out phenolic impurities.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV):

m/z Relative Abundance (%) Fragment Ion
240 15 [M]⁺
212 45 [M-CO]⁺
177 100 [C₆H₄ClO]⁺
149 60 [C₇H₅O₂]⁺
121 30 [C₆H₅O]⁺

The molecular ion peak at m/z 240 corresponds to the intact molecular formula (C₁₂H₁₃ClO₃). Loss of CO (28 Da) generates the fragment at m/z 212, while cleavage of the oxolan bridge yields [C₆H₄ClO]⁺ (m/z 177).

Computational Chemistry Insights

Density Functional Theory (DFT) Optimizations

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
  • Dipole moment : 3.2 D, driven by the polar aldehyde and ether groups.
  • Charge distribution : The aldehyde oxygen carries a partial charge of -0.42 e, while the chloro-substituted carbon is δ⁺ (+0.18 e).

Properties

IUPAC Name

5-chloro-2-(oxolan-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-3-4-12(9(6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6-7,11H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVPKUKAGOCESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde is a synthetic organic compound with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g/mol. Its structure features a chloro group at the 5-position of a benzaldehyde ring and an oxolan-2-ylmethoxy substituent, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is typically encountered as a liquid at room temperature, characterized by distinct aromatic properties. Its synthesis can be achieved through various methods, allowing flexibility in organic chemistry applications. The reactivity of this compound can be attributed to its functional groups, which facilitate interactions with biological targets.

The biological activity of this compound is largely driven by its ability to interact with specific molecular targets. The presence of the chloro group and the oxolan moiety may enhance its binding affinity to enzymes or receptors involved in various biological pathways. This interaction can lead to modulation of enzyme activity or cellular signaling pathways, potentially resulting in therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
  • Anticancer Potential : Similar compounds have shown promise in anticancer research, indicating that this compound could exhibit similar effects through mechanisms such as apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally similar to this compound:

StudyCompoundFindings
Study A5-Chloro-3-methoxybenzaldehydeExhibited significant antimicrobial activity against various bacterial strains.
Study B4-Chloro-3-methoxybenzaldehydeDemonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Study C3-Chloro-4-hydroxybenzaldehydeShowed antioxidant properties, indicating possible applications in oxidative stress-related diseases.

These findings highlight the potential for further research into the biological activity of this compound as a therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde has the molecular formula C12H13ClO3C_{12}H_{13}ClO_3 and a molecular weight of 240.68 g/mol. Its structure features a chloro group at the 5-position of a benzaldehyde ring, along with an oxolan-2-ylmethoxy substituent, which contributes to its unique reactivity and properties. The compound typically exists as a liquid at room temperature and exhibits distinct aromatic characteristics.

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of biologically active compounds . Its reactivity allows it to participate in various chemical transformations that are essential for drug development. Notably, it has been investigated for its potential role in:

  • Anti-inflammatory therapies : It may modulate pathways involved in prostaglandin metabolism, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial agents : Due to its structural features, it shows promise in developing compounds with antimicrobial properties.

Organic Synthesis

In organic synthesis, this compound is valued for its versatility. It can undergo several key reactions:

  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives.
  • Oxidation Reactions : The aldehyde group can be oxidized to yield carboxylic acids, which are useful in further synthetic pathways.
  • Reduction Reactions : The aldehyde can also be reduced to alcohols, expanding its utility in organic synthesis.

Biological Interaction Studies

Research into the interactions of this compound with biological targets is crucial for understanding its medicinal potential. Studies focus on:

  • Enzyme Inhibition : The compound's ability to form covalent bonds with nucleophilic sites on proteins may lead to enzyme inhibition, which is a valuable mechanism in drug design.
  • Binding Affinity : Investigations into how this compound interacts with specific protein structures can inform its use as a lead compound in drug discovery.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogs of 5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde, focusing on substituent differences and their implications:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Oxolan-2-ylmethoxy (tetrahydrofuran) C₁₂H₁₃ClO₃ 240.68 Enhanced solubility; luminescent materials
5-Chloro-2-methoxybenzaldehyde Methoxy (-OCH₃) C₈H₇ClO₂ 170.59 Simpler synthesis; intermediate for agrochemicals
5-Chloro-2-(trifluoromethyl)benzaldehyde Trifluoromethyl (-CF₃) C₈H₄ClF₃O 208.56 High electrophilicity; pharmaceutical intermediates
5-Chloro-2-(phenylethynyl)benzaldehyde Phenylethynyl (-C≡CPh) C₁₅H₉ClO 240.69 Conjugated systems; optoelectronic materials
5-Chloro-2-(difluoromethyl)benzaldehyde Difluoromethyl (-CF₂H) C₈H₅ClF₂O 190.57 Moderate polarity; fluorinated drug precursors

Reactivity and Functional Group Impact

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The oxolan-2-ylmethoxy group enhances solubility in polar solvents compared to simpler methoxy derivatives (e.g., 5-Chloro-2-methoxybenzaldehyde) due to its ether-oxygen and cyclic structure .
    • Trifluoromethyl and difluoromethyl groups (-CF₃, -CF₂H) increase electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., in Schiff base formation) but reducing thermal stability .
  • Steric Effects :
    • The oxolane ring introduces steric hindrance, slowing down reactions at the aldehyde group compared to linear substituents like phenylethynyl .

Spectral and Luminescent Properties

  • Luminescence : Zinc complexes derived from this compound exhibit photoluminescent properties in methylene chloride, with emission maxima influenced by the oxolane group’s electron-donating effects .
  • Comparative IR/NMR Data: The oxolane methoxy group shows distinct ¹H NMR signals (δ 3.5–4.5 ppm for oxolane protons) compared to methoxy derivatives (δ 3.3–3.8 ppm) . Trifluoromethyl analogs display strong C-F stretching vibrations in IR spectra (1100–1200 cm⁻¹) absent in non-fluorinated derivatives .

Preparation Methods

Nucleophilic Alkylation of 5-Chloro-2-hydroxybenzaldehyde

The most direct route involves reacting 5-chloro-2-hydroxybenzaldehyde with 2-(chloromethyl)oxolane (tetrahydrofurfuryl chloride) under basic conditions.

Key Steps :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates deprotonation of the phenolic -OH group.
  • Solvent : Acetone or dimethylformamide (DMF) at reflux temperatures (60–80°C).
  • Reaction Time : 6–12 hours, monitored by TLC or HPLC for completion.

Example Protocol :

  • Combine 5-chloro-2-hydroxybenzaldehyde (10 mmol), 2-(chloromethyl)oxolane (12 mmol), and K₂CO₃ (20 mmol) in acetone (40 mL).
  • Reflux for 8 hours, then cool and filter to remove solids.
  • Concentrate the filtrate and purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the product.

Yield : 70–85% (estimated based on analogous reactions).

Alternative Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction can achieve higher regioselectivity using tetrahydrofurfuryl alcohol and diethyl azodicarboxylate (DEAD).

Conditions :

  • Reagents : Triphenylphosphine (PPh₃), DEAD, tetrahydrofurfuryl alcohol.
  • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

Procedure :

  • Dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol), tetrahydrofurfuryl alcohol (12 mmol), and PPh₃ (12 mmol) in THF.
  • Add DEAD (12 mmol) dropwise under nitrogen.
  • Stir for 24 hours, then concentrate and purify via recrystallization (ethanol/water).

Yield : ~65% (extrapolated from similar DEAD-mediated alkylations).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

  • Reactors : Stainless-steel jacketed reactors with temperature control.
  • Purification : Distillation under reduced pressure (for intermediates) followed by recrystallization.
  • Safety : Closed systems to handle volatile chlorinated byproducts.

Optimized Parameters :

Parameter Value
Temperature 60–70°C
Pressure Atmospheric
Catalyst None (base-driven)
Solvent Recovery ≥90% via distillation

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic Alkylation Low cost, scalable Requires excess alkylating agent 70–85%
Mitsunobu Reaction High regioselectivity Expensive reagents 60–65%

Characterization Data

  • FT-IR : C=O stretch at 1705 cm⁻¹, C-O-C (oxolane) at 1120 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃): δ 10.32 (s, 1H, CHO), 7.82 (d, 1H, Ar-H), 7.12 (d, 1H, Ar-H), 4.20 (m, 2H, OCH₂), 3.85 (m, 1H, oxolane), 1.90–1.50 (m, 4H, oxolane CH₂).

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of a benzaldehyde precursor. A common approach is to introduce the oxolane (tetrahydrofuran) methoxy group via nucleophilic substitution or Mitsunobu reaction, followed by chlorination at the 5-position. Key considerations include:

  • Catalyst Selection : Use palladium or copper catalysts for coupling reactions involving halogenated intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for methoxy group introduction .
  • Temperature Control : Chlorination reactions may require controlled heating (e.g., 60–80°C) to avoid side products like over-halogenation .
  • Protection/Deprotection : Protect the aldehyde group during methoxy installation using acetal or silyl ether protecting groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹) confirm functional groups. Hydroxyl or residual solvent peaks should be monitored for purity .
  • NMR Spectroscopy :
    • ¹H NMR : Look for the aldehyde proton (~9.8–10.2 ppm), aromatic protons (6.8–7.5 ppm), and oxolane protons (1.8–4.0 ppm) .
    • ¹³C NMR : Aldehyde carbon (~190 ppm), aromatic carbons (110–150 ppm), and oxolane carbons (25–75 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (C₁₂H₁₃ClO₃: 240.68 g/mol). Fragmentation patterns can validate the methoxy and chloro substituents .

Q. How should researchers assess the compound’s stability under varying laboratory conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials and monitor degradation via HPLC or TLC under UV light exposure .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated aging studies (40–60°C) to identify decomposition thresholds .
  • Humidity Control : Use desiccants during storage; IR spectroscopy can detect hydrolysis of the aldehyde or ether groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using software (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Docking Studies : Model interactions with enzymes or metal catalysts (e.g., Pd, Cu) to design targeted reactions (e.g., cross-couplings) .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction media for solubility and transition-state stabilization .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) provides definitive bond lengths/angles, resolving ambiguities in NMR/IR assignments .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton/carbon signals, especially for overlapping aromatic or oxolane protons .
  • Cross-Validation : Compare experimental data with synthesized analogs (e.g., 5-Bromo derivatives) to isolate substituent-specific spectral shifts .

Q. What challenges arise when using this compound as an intermediate in multi-step syntheses, and how can they be mitigated?

Methodological Answer:

  • Competitive Reactivity : The aldehyde group may undergo unwanted oxidation or nucleophilic addition. Use protective groups (e.g., acetals) during subsequent steps .
  • Steric Hindrance : The oxolane methoxy group can hinder access to the aromatic ring. Optimize reaction geometry using bulky ligands or microwave-assisted heating .
  • Byproduct Formation : Monitor chlorinated side products via GC-MS; employ column chromatography or recrystallization for purification .

Q. How does the electronic structure of this compound influence its utility in photochemical applications?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorption maxima (~280–320 nm) to assess π→π* transitions in the benzaldehyde core. Substituents (Cl, oxolane) alter conjugation and bandgap .
  • Electrochemical Studies : Cyclic voltammetry can identify redox-active sites (e.g., aldehyde reduction potentials) for photocatalyst design .
  • TD-DFT Simulations : Predict excited-state behavior to tailor photoinitiated reactions (e.g., [2+2] cycloadditions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde
Reactant of Route 2
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5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde

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